molecular formula C24H28N2O3 B2767328 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one CAS No. 862193-57-5

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one

Cat. No.: B2767328
CAS No.: 862193-57-5
M. Wt: 392.499
InChI Key: FVENCWCMNMOJNT-UHFFFAOYSA-N
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Description

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a chromenone core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by its coupling with the chromenone core. The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-16-13-17(2)23-19(14-22(27)29-24(23)18(16)3)15-25-9-11-26(12-10-25)20-5-7-21(28-4)8-6-20/h5-8,13-14H,9-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVENCWCMNMOJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1C)CN3CCN(CC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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